molecular formula C12H21NO2 B12887821 1-Ethyl-3-hexylpyrrolidine-2,5-dione

1-Ethyl-3-hexylpyrrolidine-2,5-dione

Cat. No.: B12887821
M. Wt: 211.30 g/mol
InChI Key: XHUIOYUMQWPERC-UHFFFAOYSA-N
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Description

1-Ethyl-3-hexylpyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine-2,5-diones. These compounds are characterized by a five-membered lactam ring with two carbonyl groups at positions 2 and 5. The presence of an ethyl group at position 1 and a hexyl group at position 3 further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-hexylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of hexylamine with ethyl succinyl chloride under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-hexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-hexylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-hexylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-hexylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and hexyl groups enhances its lipophilicity and potential interactions with biological membranes and proteins .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-ethyl-3-hexylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H21NO2/c1-3-5-6-7-8-10-9-11(14)13(4-2)12(10)15/h10H,3-9H2,1-2H3

InChI Key

XHUIOYUMQWPERC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)N(C1=O)CC

Origin of Product

United States

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